molecular formula C11H21N B14553696 4-Propyloct-5-yn-4-amine CAS No. 61822-35-3

4-Propyloct-5-yn-4-amine

Cat. No.: B14553696
CAS No.: 61822-35-3
M. Wt: 167.29 g/mol
InChI Key: HCHZRNDTQRWCMW-UHFFFAOYSA-N
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Description

4-Propyloct-5-yn-4-amine is an organic compound characterized by the presence of an amine group attached to a carbon chain with a triple bond. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyloct-5-yn-4-amine can be achieved through various methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. Another method is the reductive amination of aldehydes or ketones with ammonia or amines in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Propyloct-5-yn-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Propyloct-5-yn-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Propyloct-5-yn-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The triple bond may also participate in π-π interactions and other non-covalent interactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Butyloct-5-yn-4-amine
  • 4-Pentyloct-5-yn-4-amine
  • 4-Hexyloct-5-yn-4-amine

Uniqueness

4-Propyloct-5-yn-4-amine is unique due to its specific carbon chain length and the presence of a triple bond, which imparts distinct chemical and physical properties.

Properties

CAS No.

61822-35-3

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

4-propyloct-5-yn-4-amine

InChI

InChI=1S/C11H21N/c1-4-7-10-11(12,8-5-2)9-6-3/h4-6,8-9,12H2,1-3H3

InChI Key

HCHZRNDTQRWCMW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C#CCC)N

Origin of Product

United States

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